![molecular formula C8H11ClF3N3O2 B2822255 2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride CAS No. 2243503-26-4](/img/structure/B2822255.png)
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride, also known as TFMPB, is a chemical compound that has been extensively researched in the scientific community. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Polymer Modification and Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through a condensation reaction with various amine compounds, including 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, to form amine-treated polymers. This modification increased the swelling degree of the polymers, suggesting a potential for enhanced drug delivery applications. The thermal stability of the modified polymers was also improved, indicating their suitability for various medical applications. The synthesized polymeric compounds showed significant antibacterial and antifungal activities, making them promising candidates for medical applications such as wound dressings and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Idiopathic Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and evaluated for their affinity against various integrins. An analog was identified with high affinity and selectivity for the αvβ6 integrin, which is implicated in the pathological fibrosis observed in idiopathic pulmonary fibrosis (IPF). This compound showed promising pharmacokinetic properties for inhaled dosing, suggesting its potential as a therapeutic agent for IPF treatment (Procopiou et al., 2018).
Synthetic Ion Channels
4-oxo-4-[5-(trifluoromethyl)-1H-pyrazol-4-ylmethoxy]butanoic acid was utilized as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. These channels, when irradiated with UV light, exhibited controlled transport of ionic species due to the photo-induced conversion of hydrophobic to hydrophilic groups within the channels. This innovation paves the way for the development of light-controlled release systems, sensors, and information processing devices in nanofluidics and drug delivery applications (Ali et al., 2012).
Fluorescent Property Evaluation
1,3,5-Triaryl-2-pyrazolines, which include structures derived from 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and found to exhibit fluorescence properties. These compounds, upon irradiation with ultraviolet light, showed emission in the blue region of the visible spectrum. This fluorescence characteristic makes them suitable for applications in optical materials, biological labeling, and sensing technologies (Hasan et al., 2011).
Propriétés
IUPAC Name |
2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQJPMDXLGSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

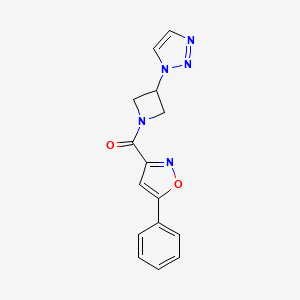
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
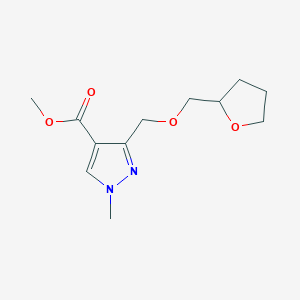
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
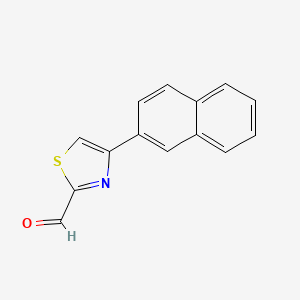
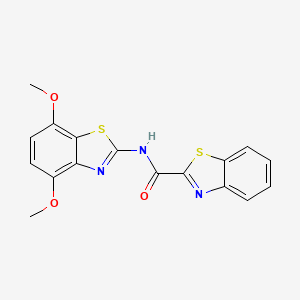
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
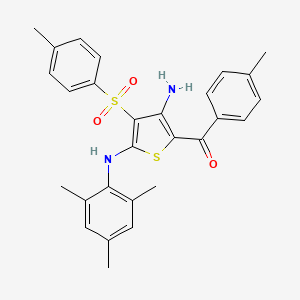

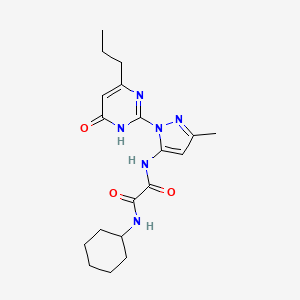
![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)